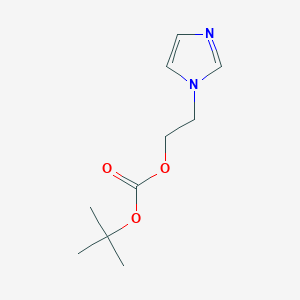

tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate

Description

Properties

CAS No. |

798571-69-4 |

|---|---|

Molecular Formula |

C10H16N2O3 |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

tert-butyl 2-imidazol-1-ylethyl carbonate |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)14-7-6-12-5-4-11-8-12/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

MSGNAMOHLIFQGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OCCN1C=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Imidazole with tert-Butyl Chloroacetate

The most widely reported method involves the alkylation of imidazole with tert-butyl chloroacetate (TBCA) in the presence of a base. Potassium carbonate (K₂CO₃) is typically used as both a base and a desiccant, facilitating the nucleophilic attack of imidazole’s nitrogen on the chloroacetate electrophile.

Procedure :

- Reaction Setup : Imidazole (0.29 mol) and TBCA (0.29 mol) are combined with K₂CO₃ (0.37 mol) at 0–5°C.

- Heating : The mixture is gradually heated to 60°C and stirred for 4–6 hours.

- Workup : Water is added to the cooled reaction mass, precipitating the product as a crystalline solid. Filtration and drying yield tert-butyl 2-(1H-imidazol-1-yl)ethyl carbonate with a 66% yield.

Key Data :

This method avoids hazardous solvents, aligning with green chemistry principles. The absence of solvent simplifies purification, as the product crystallizes directly from the reaction mixture.

Solvent-Free Alkylation Strategies

Optimization of Base and Stoichiometry

Recent patents emphasize solvent-free protocols to enhance sustainability. Equimolar ratios of imidazole and TBCA minimize di-alkylation byproducts, such as the di-acid impurity (4a), which forms when excess TBCA is present.

Critical Parameters :

- Base Selection : K₂CO₃ outperforms weaker bases (e.g., triethylamine) by preventing di-alkylation.

- Temperature : 60°C balances reaction rate and selectivity.

- Impurity Control : Di-acid impurities are maintained below 0.5% through stoichiometric precision.

Advantages :

- Environmental Impact : Eliminates solvent waste.

- Cost Efficiency : Reduces raw material and purification costs.

Catalytic and Solvent-Assisted Methods

Polar Aprotic Solvent Systems

While solvent-free methods dominate recent literature, traditional approaches using dimethylformamide (DMF) or tetrahydrofuran (THF) remain viable. These solvents enhance reagent solubility, particularly for large-scale syntheses.

Procedure :

- Reaction : Imidazole and TBCA are dissolved in DMF with K₂CO₃.

- Reflux : The mixture is heated under reflux (80–100°C) for 3–6 hours.

- Isolation : The product is extracted with ethyl acetate and purified via recrystallization.

Key Data :

Drawbacks :

Comparative Analysis of Methodologies

| Parameter | Solvent-Free | DMF-Assisted |

|---|---|---|

| Yield | 66% | 70–75% |

| Reaction Time | 4–6 hours | 3–6 hours |

| Solvent Use | None | DMF/THF |

| Environmental Impact | Low | Moderate |

| Byproduct Formation | <0.5% | 1–2% |

Insights :

- Solvent-free methods offer ecological benefits but slightly lower yields.

- DMF-assisted processes suit industrial scales but require solvent management.

Mechanistic Insights and Byproduct Control

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various imidazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Imidazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities .

Medicine: In medicine, imidazole derivatives are explored for their therapeutic potential. They are used in the development of drugs for treating infections, inflammation, and other diseases .

Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and catalysts .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Analysis:

Substituent Effects on Reactivity and Conformation The title compound’s 80.54° dihedral angle between the imidazole and acetate planes contrasts with derivatives like 5{31}, where steric bulk from the benzylamino group likely alters conformational flexibility . The nitro-substituted analog () introduces electron-withdrawing effects, enhancing electrophilicity for applications in radiopharmaceuticals .

Synthetic Pathways

- The title compound employs a straightforward one-step alkylation, whereas 5{31} requires peptide coupling steps, reflecting the complexity of introducing multiple functional groups .

- tert-Butyl bromoacetate (used in ) offers higher reactivity than chloroacetate, enabling efficient nitroimidazole derivatization .

Crystallographic and Physical Properties

- The title compound’s P2₁/n space group and hydrogen-bonded dimers contrast with the benzimidazole derivative (), which may adopt distinct packing due to its planar benzimidazole core .

- Melting points vary significantly: the title compound melts at 384–386 K, while nitro-substituted analogs () likely exhibit lower melting points due to reduced symmetry.

Functional Group Impact on Applications

Biological Activity

Tert-butyl 2-(1H-imidazol-1-yl)ethyl carbonate is a compound that combines a tert-butyl group with an imidazole moiety linked through a carbonate functional group. This unique structure has garnered interest in medicinal chemistry and material science due to the biological activities associated with the imidazole ring. Compounds containing imidazole are known for their roles as enzyme inhibitors and their potential applications in treating various diseases, including cancer, infections, and metabolic disorders.

Chemical Structure

The chemical structure of this compound is significant for its biological activity. The imidazole ring is a key feature that contributes to its pharmacological properties. The carbonate linkage enhances solubility and stability, which are crucial for biological interactions.

Antimicrobial Properties

Research indicates that compounds with imidazole rings exhibit notable antimicrobial activity. For instance, derivatives of imidazole have been shown to effectively inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial enzyme systems or disruption of cellular membranes.

Anticancer Activity

Imidazole derivatives, including this compound, have been studied for their anticancer properties. They may act by inhibiting specific pathways involved in tumor growth or by inducing apoptosis in cancer cells. Preliminary studies suggest that this compound could be explored further for its potential to target cancer cell lines effectively.

Enzyme Inhibition

The imidazole moiety is known for its ability to act as an enzyme inhibitor . This activity is particularly relevant in drug design, where targeting specific enzymes can lead to therapeutic benefits in diseases such as diabetes and hypertension. The exact inhibition mechanisms of this compound require further investigation.

Synthesis and Research Findings

The synthesis of this compound typically involves reactions between tert-butyl chloroacetate and imidazole under controlled conditions. Various methodologies have been explored to optimize yield and purity while minimizing environmental impact.

Case Studies

Several studies have focused on the biological evaluation of imidazole-containing compounds:

- Antimicrobial Efficacy : A study demonstrated that imidazole derivatives significantly inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting a promising application in treating infections.

- Anticancer Screening : In vitro assays showed that certain imidazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential as anticancer agents.

- Enzyme Inhibition Studies : Research on enzyme kinetics revealed that some imidazole derivatives could effectively inhibit enzymes involved in metabolic pathways, paving the way for their use in metabolic disease therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Contains a carbamate group | Used widely in organic synthesis |

| Imidazole acetic acid | Contains an imidazole ring | Exhibits significant biological activity |

| Tert-butyl chloroacetate | Contains a chloroacetate moiety | Commonly used as an intermediate in organic synthesis |

| Imidazoles with different side chains | Varying substituents on the imidazole ring | Different pharmacological profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.